molecular formula C8H12O4 B14597123 4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one CAS No. 61107-24-2

4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one

Cat. No.: B14597123
CAS No.: 61107-24-2
M. Wt: 172.18 g/mol
InChI Key: QMEWCSNSKOINRI-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-methylcyclopent-2-en-1-one
  • 4-Hydroxy-5-pentylcyclopent-2-en-1-one
  • 4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone

Uniqueness

4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61107-24-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O4/c1-7(10)5-4-6(9)8(7,11-2)12-3/h4-5,10H,1-3H3

InChI Key

QMEWCSNSKOINRI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C1(OC)OC)O

Origin of Product

United States

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